molecular formula C8H6ClFO2S B6612174 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride CAS No. 1161945-22-7

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride

Cat. No.: B6612174
CAS No.: 1161945-22-7
M. Wt: 220.65 g/mol
InChI Key: CIJAPQWSEHDXFM-AATRIKPKSA-N
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Description

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClFO2S and a molecular weight of 220.65 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an ethene sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-fluorophenyl ethene with sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfinic acids .

Scientific Research Applications

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)ethenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJAPQWSEHDXFM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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